molecular formula C10H19N3 B1530239 butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine CAS No. 1177360-97-2

butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B1530239
CAS No.: 1177360-97-2
M. Wt: 181.28 g/mol
InChI Key: NHRCYNYPLIIOEZ-UHFFFAOYSA-N
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Description

Butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine is a useful research compound. Its molecular formula is C10H19N3 and its molecular weight is 181.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine is a complex compound that interacts with various targets in the body. The primary targets of this compound are yet to be definitively identified due to the complexity of its structure and the broad range of biological activities associated with pyrazole derivatives .

Mode of Action

The mode of action of this compound involves its interaction with its targets. Pyrazoles, including this compound, exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .

Biochemical Pathways

The biochemical pathways affected by this compound are diverse, reflecting the compound’s broad range of potential biological activities. Pyrazole derivatives have been associated with a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Pharmacokinetics

The compound’s solubility and reactivity suggest it may be well-absorbed and could undergo extensive metabolism .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, reflecting its potential interactions with multiple targets and pathways. For instance, some pyrazole derivatives have shown anti-tubercular activity against Mycobacterium tuberculosis .

Properties

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3/c1-4-5-6-11-7-10-8-12-13(3)9(10)2/h8,11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRCYNYPLIIOEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=C(N(N=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.